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Dipotassium methanedisulfonate

Cat. No.: B1584877
CAS No.: 6291-65-2
M. Wt: 176.17 g/mol
InChI Key: OPUAWDUYWRUIIL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Disulfonates

The study of disulfonates is rooted in the early explorations of organic-sulfur chemistry in the 19th century. The parent acid of the methanedisulfonate anion, methanedisulfonic acid, was first unknowingly prepared in 1833 by Gustav Magnus during his attempts to synthesize diethyl ether from ethanol (B145695) and sulfuric acid. wikipedia.org It was identified as a decomposition product of ethanedisulfonic acid. wikipedia.org The subsequent decades saw chemists like Josef Redtenbacher, who analyzed the barium salt and named it "methionic acid," and Adolph Strecker, who improved its synthesis in 1856. wikipedia.org

Early synthetic routes were often inefficient and produced numerous byproducts. wikipedia.org A significant advancement came in 1929 with Hilmar Johannes Backer's method of reacting dichloromethane (B109758) with potassium sulfite, which provided a higher yield of methionate salts. wikipedia.org This particular synthesis is directly relevant to the history of dipotassium (B57713) methanedisulfonate itself.

The broader field of disulfonates evolved in parallel. The industrial production of other disulfonates, such as naphthalene (B1677914) sulfonates, began in the 1930s for applications in textiles and synthetic rubber. Research continued to diversify, leading to the synthesis of complex, functionalized disulfonates. For instance, ruthenium(II) tris(bathophenanthroline disulfonate) was synthesized as a precursor for dyes used in non-radioactive labeling and later found application as a fluorescent protein detection reagent. wikipedia.org More recent research has explored diaryltellurium disulfonates, which were first reported decades ago but have only recently been characterized in detail for applications in organic synthesis. acs.org The use of naphthalene disulfonates as geothermal tracers highlights the expansion of disulfonate research into geochemical applications. wgtn.ac.nz This historical progression illustrates a move from fundamental synthesis and characterization to the design of sophisticated molecules for highly specific technological and scientific purposes.

Table 2: Timeline of Key Developments in Disulfonate Research

Year Development Researcher/Group Significance
1833 First unintentional synthesis of methanedisulfonic acid. Gustav Magnus Marks the beginning of the history of methanedisulfonates. wikipedia.org
1856 Improved synthesis of methanedisulfonic acid. Adolph Strecker Advanced the ability to produce and study the compound. wikipedia.org
1929 High-yield synthesis of methionate salts from dichloromethane. Hilmar Johannes Backer Provided an efficient route to methanedisulfonate salts, including the potassium salt. wikipedia.org
1930s Beginning of industrial production of naphthalene sulfonates. IG Farben Showcased the large-scale application of disulfonate compounds.
1955 Preliminary X-ray study of alkali methanedisulphonates. D. W. Jones Early structural investigation into the solid-state nature of these salts. iucr.org

| Late 20th Century | Synthesis of Ruthenium(II) tris(bathophenanthroline disulfonate). | Bannwarth | Led to advanced applications in biochemical analysis and protein detection. wikipedia.org |

Significance of Methanedisulfonate Anion in Chemical Science

The methanedisulfonate anion, [CH₂(SO₃)₂]²⁻, is the conjugate base of methanedisulfonic acid, a strong acid. ontosight.ai Its structure and properties are central to the utility of its salts, like dipotassium methanedisulfonate, in various scientific domains.

In materials science and electrochemistry, the methanedisulfonate anion is a critical component. Research into lithium-ion batteries has identified methylene (B1212753) methanedisulfonate (MMDS), a derivative, as a crucial electrolyte additive. researchgate.netelectrochemsci.org The anion contributes to the formation of a stable solid electrolyte interphase (SEI) on the battery's anode, which improves cycling performance and stability at high voltages. researchgate.netelectrochemsci.org This function is vital for developing next-generation energy storage devices.

In structural chemistry, the methanedisulfonate anion is of interest for its coordination and crystal-packing behavior. Early crystallographic studies in 1955 provided preliminary data on the structures of alkali methanedisulphonates. iucr.org More recent analyses have shown that the crystal structures of salts containing the [CH(SO₃)₃]³⁻ anion, a related polysulfonated methane (B114726) derivative, exhibit significant diversity. uni-koeln.de The study of potassium methanedisulfonate's solid-state structure reveals an isotypy with potassium disulfate, providing insights into the fundamental crystal engineering principles of sulfonate salts. uni-koeln.de

Furthermore, the methanedisulfonate anion serves as a building block in synthetic chemistry. It is the precursor to methanedisulfonic acid, which is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. patsnap.com Its use in the synthesis of novel protic ionic liquids demonstrates its role in creating advanced materials with tailored properties. rsc.org The anion's ability to act as a metal chelator also points to its potential use in coordination chemistry and analytical applications. biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4O6S2 B1584877 Dipotassium methanedisulfonate CAS No. 6291-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methanedisulfonic acid
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InChI

InChI=1S/CH4O6S2/c2-8(3,4)1-9(5,6)7/h1H2,(H,2,3,4)(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OPUAWDUYWRUIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3060118
Record name Methanedisulfonic acid
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Molecular Weight

176.17 g/mol
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CAS No.

503-40-2, 6291-65-2
Record name Methanedisulfonic acid
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Record name Methionic acid
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Record name Dipotassium methionate
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Record name Methanedisulfonic acid
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Record name Methanedisulfonic acid
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Record name Dipotassium methanedisulphonate
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Record name METHIONIC ACID
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Synthetic Methodologies and Innovations in Dipotassium Methanedisulfonate Chemistry

Established Synthetic Routes to Dipotassium (B57713) Methanedisulfonate

The synthesis of dipotassium methanedisulfonate has been approached through several reliable methods, primarily involving the formation of the methanedisulfonic acid core followed by neutralization, or the direct sulfonylation of a methane (B114726) precursor.

One of the most common and traditional methods involves the reaction of methanedisulfonic acid with a potassium base. Typically, methanedisulfonic acid is neutralized with potassium hydroxide (B78521) or potassium carbonate to yield the dipotassium salt. Current time information in Bangalore, IN.chim.it The preceding synthesis of methanedisulfonic acid can be achieved by treating methanesulfonic acid with oleum. lookchem.com

A similar patented method describes the preparation of methanedisulfonic acid from dihalomethanes and a sulfinating agent, which is then neutralized. google.com This process highlights the use of various catalysts and reaction conditions to achieve high yields. google.comgoogle.com

Table 1: Comparison of Established Synthetic Routes

Starting Materials Reagents Key Conditions Reported Yield
Methanedisulfonic acid Potassium hydroxide or Potassium carbonate Neutralization reaction High
1,1-Dibromomethane Potassium sulfite, Tetrabutylammonium bromide, Potassium iodide 70-90°C, 24-72 hours 81.9% researchgate.net
Dichloromethane (B109758) Potassium sulfite Hydrothermal conditions High-yielding lookchem.com
Methane Sulfur trioxide Direct reaction -

Novel Approaches and High-Yield Synthesis Strategies

Innovations in the synthesis of methanedisulfonate derivatives have focused on improving yield, purity, and process safety. While many novel methods focus on related compounds like methylene (B1212753) methanedisulfonate (MMDS), the principles can often be extended to the synthesis of the dipotassium salt.

One patented high-yield synthesis for methylene methanedisulfonate involves the reaction of methylene disulfonyl chloride with dichloromethane in the presence of a carbonate as an oxygen donor and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This method avoids the use of phosphorus pentoxide and paraformaldehyde, reducing hazardous waste and simplifying the process. Yields as high as 77.6% have been reported with this strategy.

Another approach to producing high-purity methanedisulfonic acid, the precursor to the dipotassium salt, involves a method with high yield, low cost, and environmentally friendly technology, though specific details of the novel aspects are proprietary. google.com Research into optimizing reaction conditions for the reaction between dichloromethane and potassium sulfite, including the use of catalysts and varying temperature and pressure, has also led to high-yield processes. lookchem.com For example, using a catalyst and running the reaction at 70-90°C can result in an 81.9% yield. researchgate.net

Derivatization and Functionalization of the Methanedisulfonate Core

The methanedisulfonate core provides a scaffold for the synthesis of a diverse range of functional molecules. By introducing various substituents, novel compounds with tailored properties can be created.

Synthesis of Related Disulfonate Salts and Analogues

The versatility of the methanedisulfonate structure is demonstrated by the synthesis of a wide array of its analogues. These include Gemini surfactants, heterocyclic compounds, and diaryl methanedisulfonates.

Gemini Surfactants: A notable example is the synthesis of sodium 4,4′-di(n-tetradecyl) diphenyl methane disulfonate, a Gemini surfactant, which was synthesized in four steps with high yield. researchgate.net The structure of this complex molecule highlights the potential for creating sophisticated architectures based on the methanedisulfonate framework.

Heterocyclic Analogues: The methanedisulfonate core can be incorporated into heterocyclic structures. For instance, anion-mediated cyclization of 1,3-methanedisulfonate esters can produce 1,2-oxathiane 2,2-dioxides. chim.it The synthesis of pyridine- and pyrazine-BF3 complexes as heterocyclic core analogues has also been explored. colab.ws Furthermore, the synthesis and antimicrobial activity of heterocyclic analogues of the diterpenoid totarol (B1681349) have been described, showcasing the potential for biological applications. nih.gov

Diaryl Methanedisulfonates: The synthesis of diaryl methanes serves as a precursor route to various diaryl methanedisulfonates. google.com A facile, transition-metal-free method for synthesizing diaryl sulfones has been developed through the arylsulfonylation of arynes with thiosulfonates, achieving yields of 41–99%. organic-chemistry.org Additionally, the synthesis of methanedisulfonic acid, 1,1-di-2-naphthalenyl-, sodium salt, demonstrates the introduction of bulky aromatic groups onto the methanedisulfonate core. ontosight.ai

Table 2: Examples of Methanedisulfonate Analogues and Their Synthesis

Analogue Type Example Compound Synthetic Approach
Gemini Surfactant Sodium 4,4′-di(n-tetradecyl) diphenyl methane disulfonate Four-step synthesis from diphenylmethane (B89790) researchgate.net
Heterocyclic Analogue 1,2-Oxathiane 2,2-dioxides Anion mediated cyclisation of 1,3-methanedisulfonate esters chim.it
Diaryl Methanedisulfonate Diaryl sulfones Arylsulfonylation of arynes with thiosulfonates organic-chemistry.org
Naphthalenyl-substituted Methanedisulfonic acid, 1,1-di-2-naphthalenyl-, sodium salt Substitution reaction on methanedisulfonic acid ontosight.ai

Exploration of Substituent Effects on Synthesis Pathways

The nature of substituents on the aromatic rings or the methane backbone significantly influences the synthetic pathways and the properties of the resulting methanedisulfonate derivatives.

In the sulfonation of benzene (B151609) derivatives, the existing substituents on the aromatic ring dictate the position of the incoming sulfo group. unizin.orgpressbooks.pub Activating groups generally direct sulfonation to the ortho and para positions, while deactivating groups direct it to the meta position. unizin.orgpressbooks.pub For instance, the sulfonation of 2-chlorophenyl methanesulfonate (B1217627) yields exclusively the 4-sulfonic acid, demonstrating the directing effect of the substituents. researchgate.net

The electronic properties of substituents also play a crucial role. Studies on the reactions of aromatic sulfonic anhydrides have shown that different substituents have a large effect on the nature of the product from direct sulfonation. core.ac.uk For example, in sulfonations of deactivated aromatics like chlorobenzene, the formation of the corresponding aromatic sulfonic anhydrides is favored. core.ac.uk The influence of substituents on the relative rates of reaction of p-toluenesulfonic anhydride (B1165640) has also been investigated, highlighting the electronic effects on reactivity. core.ac.uk

Furthermore, research on electrolyte additives for lithium-ion batteries has shown that the structure of sulfonate esters, including the presence of branched or distortional substituent groups, can significantly impact battery performance. This indicates that substituents not only affect the synthesis but also the functional properties of the final compounds.

Advanced Characterization and Analytical Techniques for Dipotassium Methanedisulfonate Studies

Spectroscopic Methods in Mechanistic and Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of dipotassium (B57713) methanedisulfonate, providing fundamental insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for confirming the molecular structure of dipotassium methanedisulfonate. Both ¹H and ¹³C NMR are utilized to verify the chemical environment of the hydrogen and carbon atoms within the molecule. lookchem.comlookchem.com For this compound, the protons of the central methylene (B1212753) (-CH₂-) group are chemically equivalent, as are the sulfonate groups. This molecular symmetry simplifies the resulting spectra.

In ¹H NMR, the two protons on the methylene carbon, being flanked by two strongly electron-withdrawing sulfonate groups, are expected to produce a single resonance (a singlet). The precise chemical shift is influenced by the solvent but is anticipated to be in the downfield region. Similarly, the ¹³C NMR spectrum is expected to show a single signal for the methylene carbon.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ) ppmMultiplicityRationale
¹H3.5 - 4.5SingletMethylene protons are chemically equivalent and deshielded by two adjacent sulfonate groups.
¹³C50 - 60SingletSingle, unique carbon environment.

Note: Predicted values are based on typical shifts for similar structures; actual values may vary based on solvent and experimental conditions.

Mass spectrometry (MS), particularly when coupled with a soft ionization technique like electrospray ionization (ESI), is invaluable for determining the molecular weight and investigating the fragmentation patterns of ionic compounds like this compound. lookchem.com Given its salt nature, ESI in the negative ion mode is typically employed. acs.org

The analysis helps in confirming the compound's identity and understanding its stability. The molecular ion itself may not always be the most abundant peak; instead, characteristic fragment ions are observed. whitman.edu The fragmentation of organosulfates often involves the loss of the sulfate (B86663) or sulfonate moieties. copernicus.orgnih.gov For this compound, fragmentation would likely proceed through the loss of potassium and/or sulfonate groups.

Table 2: Potential Ions and Fragments in ESI-MS of this compound

Ion/Fragment FormulaDescriptionExpected m/z (Negative Mode)
[CH₂(SO₃)₂K]⁻Ion resulting from the loss of one potassium ion214.9
[CH₂(SO₃)₂]²⁻Dianion resulting from the loss of both potassium ions87.9
[CH₂(SO₃)(SO₂)]⁻Fragment from loss of K and O198.9
[HSO₃]⁻Sulfite fragment ion80.9

Note: m/z values are calculated using the most abundant isotopes.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrations. triprinceton.org For this compound, these methods are used to confirm the presence and bonding environment of the sulfonate (-SO₃⁻) groups. lookchem.com

IR and Raman are complementary: IR spectroscopy is particularly sensitive to polar bonds with strong dipoles, such as the S=O bond, while Raman spectroscopy is more effective for non-polar, polarizable bonds like S-C. triprinceton.orgelsevier.com The analysis of metal methanesulfonates shows characteristic strong absorption bands for the S-O stretching vibrations. cdnsciencepub.comscirp.org

Table 3: Key Vibrational Frequencies for the Methanedisulfonate Group

Vibrational ModeTypical Wavenumber (cm⁻¹)TechniqueIntensity
Asymmetric S=O Stretch1240 - 1280IRStrong
Symmetric S=O Stretch1050 - 1080IRStrong
S-C Stretch780 - 820RamanMedium-Strong
O-S-O Bending Modes500 - 650IR/RamanMedium

Chromatographic Separations and Purity Assessment in Research

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity in research and production settings. lookchem.com

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile, polar, and ionic compounds like this compound. lookchem.com Due to the compound's high polarity, several HPLC modes can be employed.

Reversed-Phase HPLC (RP-HPLC) with ion-pairing agents is a common approach. An ion-pairing reagent, such as a quaternary ammonium (B1175870) salt, is added to the mobile phase to form a neutral complex with the anionic analyte, allowing it to be retained on a nonpolar C18 or C8 stationary phase. oup.com

Anion-Exchange Chromatography (AEC) directly separates anions based on their interaction with a positively charged stationary phase. This is a highly effective method for sulfonate analysis. shodex.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that uses a polar stationary phase and a high-organic-content mobile phase to retain highly polar compounds. acs.orgnih.gov

Detection is commonly achieved using UV detectors, Evaporative Light Scattering Detectors (ELSD), or, for highest specificity, a mass spectrometer (LC-MS). lookchem.comsielc.comhelixchrom.com

Table 4: Comparison of HPLC Methodologies for this compound Analysis

HPLC ModeStationary PhaseMobile Phase ExamplePrinciple
Ion-Pair RP-HPLCC18 (nonpolar)Acetonitrile/Water with Cetyltrimethylammonium bromide (CTMA) oup.comForms a neutral ion-pair for retention on a nonpolar column.
Anion-ExchangeQuaternary Ammonium (positively charged)Aqueous buffer gradient (e.g., phthalic acid) shodex.comRetention based on ionic interaction with the charged stationary phase.
HILICAmide or other polar phaseHigh Acetonitrile/low aqueous bufferPartitioning of the polar analyte into an adsorbed water layer on the stationary phase. nih.gov

Direct analysis of the highly polar and non-volatile salt this compound by Gas Chromatography (GC) is not feasible. However, GC analysis can be performed following a chemical derivatization step that converts the analyte into a volatile and thermally stable compound. jfda-online.comfishersci.it

For sulfonic acids, a common derivatization strategy involves converting them into more volatile esters, such as methyl esters. ifremer.fr This would require acidification of the this compound to form methanedisulfonic acid, followed by reaction with a methylating agent. This multi-step process makes GC a less direct and more complex alternative to HPLC for this specific analyte. oup.com If performed, analysis would typically use a low-polarity capillary column and a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). ifremer.fr

Table 5: Hypothetical GC Method for Derivatized this compound

StepDescriptionExample ReagentGC Condition
1. AcidificationConversion of the salt to the free acid.Strong acid resinN/A
2. DerivatizationConversion of sulfonic acid groups to volatile esters.Diazomethane or Methanol (B129727)/H⁺Column: DB-5 or similar low-polarity phase
3. AnalysisSeparation and detection of the volatile derivative.N/ADetector: FID or MS

X-ray Diffraction and Solid-State Structural Investigations

The precise three-dimensional arrangement of atoms and ions within the solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction studies. These investigations are fundamental to understanding the compound's properties, as the crystalline architecture dictates the interactions between the methanedisulfonate dianion and the potassium cations.

A foundational study provided the initial crystallographic parameters for this compound. More recent research has refined this data, offering a more detailed perspective on its solid-state structure. These studies confirm that this compound crystallizes in the monoclinic system, belonging to the C2/c space group. This arrangement places four formula units within each unit cell (Z = 4).

Recent crystallographic analysis has provided updated and precise measurements of the unit cell dimensions for this compound. uni-koeln.de The determined parameters are a = 1239.0(2) pm, b = 771.7(1) pm, and c = 724.2(1) pm, with a β angle of 90.149(7)°. uni-koeln.de These dimensions result in a unit cell volume of 692.4(2) ų. uni-koeln.de The calculated density from this data is 2.421 g/cm³. uni-koeln.de

The structural analysis reveals specific bond lengths within the methanedisulfonate anion. The carbon-sulfur (C-S) bond length is reported to be 178.1(1) pm. uni-koeln.de The sulfur-oxygen (S-O) bond lengths are very consistent, with values of 145.9(1) pm, 145.8(1) pm, and 145.4(1) pm, averaging to approximately 145.7 pm. uni-koeln.de This uniformity in the S-O bond lengths is characteristic of the delocalization of the negative charge across the sulfonate groups.

Comparative studies with isostructural rubidium and cesium methanedisulfonates show an expected trend in unit cell parameters, where the cell volume increases with the size of the alkali metal cation. uni-koeln.de Despite the change in cation, the bond lengths within the methanedisulfonate anion remain remarkably consistent across these different salts, highlighting the stability of the [CH₂(SO₃)₂]²⁻ anionic unit. uni-koeln.de

Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (pm)1239.0(2)
b (pm)771.7(1)
c (pm)724.2(1)
β (°)90.149(7)
Volume (ų)692.4(2)
Z4
Calculated Density (g/cm³)2.421

Selected Interatomic Distances for this compound

BondBond Length (pm)
S1-C1178.1(1)
S1-O11145.9(1)
S1-O12145.8(1)
S1-O13145.4(1)

Mechanistic Investigations of Dipotassium Methanedisulfonate Reactivity

Role in Redox Processes and Radical Scavenging Mechanisms

The functionality of dipotassium (B57713) methanedisulfonate and its derivatives in electrochemical environments is largely defined by their redox behavior. In the context of lithium-ion batteries, the related compound methylene (B1212753) methanedisulfonate (MMDS) serves as a key electrolyte additive, where its primary role is to participate in controlled redox reactions at the electrode surfaces. capes.gov.brresearchgate.net

During the initial charging cycles of a lithium-ion battery, MMDS mitigates parasitic reactions, such as electrolyte oxidation, at the positive electrode. capes.gov.brresearchgate.net It effectively reduces the rate of these undesirable side reactions, which would otherwise lead to capacity fade and impedance growth. capes.gov.br This protective action is a result of its specific oxidation potential, which is lower than that of common electrolyte solvents like ethylene (B1197577) carbonate. ethernet.edu.et

The mechanism of radical scavenging by antioxidants typically involves processes like electron transfer or hydrogen atom donation to neutralize highly reactive free radicals. nih.govencyclopedia.pub While direct studies on dipotassium methanedisulfonate as a classical radical scavenger are not extensively detailed, its role in preventing electrolyte degradation can be viewed as a form of scavenging reactive intermediates. By being preferentially oxidized or reduced, it consumes the electrochemical potential that would otherwise generate radical species from solvent molecules, thus protecting the integrity of the electrolyte and the electrode surfaces. capes.gov.brelectrochemsci.org This controlled redox behavior is critical for enhancing the stability and lifespan of high-performance batteries. researchgate.net

Catalytic Activity and Mechanistic Pathways

This compound exhibits notable catalytic activity in several chemical processes, most prominently in electroplating and organic synthesis. ontosight.aitodini.com Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the rate of a chemical reaction without being consumed in the process. wikipedia.org

In industrial applications, it is used as an accelerator additive in hard chrome plating. todini.comsamaterials.com Its presence in the plating bath leads to a brighter surface finish, higher coating hardness, and increased microcracks, which surprisingly enhances corrosion resistance. samaterials.com The mechanistic pathway in this context involves its influence on the electrochemical deposition process. As a salt, it increases the conductivity of the bath and likely modifies the structure of the electrical double layer at the cathode surface, facilitating a more uniform and refined chromium deposition.

Beyond electroplating, the compound and its sodium analogue, disodium (B8443419) methanedisulfonate, act as catalysts in the production of polymers, resins, and rubber. ontosight.ailookchem.com It can also serve as a precursor for other chemical agents; for instance, it is used to synthesize carbamidine, which is an activating agent for amines and thiols. biosynth.com This suggests a mechanistic pathway where the methanedisulfonate moiety can be transformed into a more reactive species to facilitate subsequent reactions.

Surface Chemistry and Interfacial Phenomena

The behavior of this compound at interfaces is fundamental to its application in areas ranging from electrochemistry to surfactant science. Its molecular structure, featuring a short hydrocarbon chain with two highly polar sulfonate groups, dictates its interaction with surfaces and its ability to form stable interfacial layers.

In lithium-ion batteries, methylene methanedisulfonate (MMDS) is a highly effective additive for forming a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes. electrochemsci.org The SEI is a crucial passivation layer that forms on the anode during the first charge, preventing continuous electrolyte decomposition. researchgate.net

Furthermore, MMDS can be oxidized at the cathode surface at high voltages to form a protective cathode-electrolyte interphase (CEI). electrochemsci.orgresearchgate.net This CEI layer passivates the cathode surface, preventing the continuous oxidation of the electrolyte solvent and thereby improving the cycling stability of the battery at higher charge cutoff voltages. researchgate.net The addition of MMDS has been shown to significantly increase the capacity retention of LiNi₀.₅Co₀.₂Mn₀.₃O₂/graphite cells. researchgate.net

Study FocusCell TypeAdditiveKey Mechanistic FindingObserved OutcomeReference
SEI Formation on AnodeLi/MCMB Half-CellMethylene Methanedisulfonate (MMDS)MMDS is preferentially reduced on the graphite anode compared to propylene (B89431) carbonate (PC) solvent.Formation of an effective SEI film that suppresses PC decomposition and graphite exfoliation. electrochemsci.org
Parasitic Reaction ReductionNMC/Graphite Pouch CellMethylene Methanedisulfonate (MMDS)Reduces the rate of parasitic reactions (e.g., electrolyte oxidation) at the cathode.Less gas produced during formation; impedance of cells is greatly decreased after storage and cycling. capes.gov.brresearchgate.net
High Voltage CyclingLiNi₀.₅Co₀.₂Mn₀.₃O₂/Graphite CellMethylene Methanedisulfonate (MMDS)Modifies the cathode surface, forming a protective CEI film.Capacity retention after 100 cycles at 4.4 V increased from 70.7% to 94.1%. researchgate.net

This compound is classified as a surfactant, a molecule that lowers the surface tension between two liquids or between a liquid and a solid. bright-chemicals.com The dynamics of its adsorption and desorption at interfaces are governed by its amphiphilic nature, though less pronounced than traditional surfactants with long hydrocarbon tails.

The adsorption of surfactant molecules at an interface can be quantified by the Gibbs adsorption equation, which relates the surface excess concentration to changes in surface tension. researchgate.net For ionic surfactants, adsorption at a solid-liquid interface is often described by models such as the Langmuir isotherm, which assumes monolayer adsorption onto a surface with a finite number of identical sites. researchgate.net The kinetics of this process can often be modeled by a pseudo-second-order kinetic model. researchgate.net

Applications of Dipotassium Methanedisulfonate in Advanced Chemical Sciences Research

Materials Science and Engineering

In the realm of materials science and engineering, dipotassium (B57713) methanedisulfonate is utilized in electrolyte formulations for energy storage systems and in advanced plating technologies. samaterials.comtaylorfrancis.com

Electrolyte Formulations for Energy Storage Systems

The development of high-performance energy storage systems is a critical area of research. nih.govrsc.org Dipotassium methanedisulfonate is being investigated for its potential to enhance the performance of both lithium-ion and potassium-ion batteries.

While direct research on this compound as a lithium-ion battery electrolyte additive is not extensively documented in the provided results, a closely related compound, methylene (B1212753) methanedisulfonate (MMDS), has been studied for this purpose. capes.gov.brresearchgate.net Research on MMDS provides insights into the potential role of similar sulfonate compounds.

Studies on MMDS as an electrolyte additive in lithium-ion cells have shown promising results. capes.gov.brresearchgate.net Its inclusion in the electrolyte has been found to reduce parasitic reactions, such as electrolyte oxidation, at the positive electrode. capes.gov.brresearchgate.net Furthermore, in NMC/graphite (B72142) pouch cells, the presence of MMDS led to a decrease in gas generation during the formation process and a significant reduction in the impedance of the cells after storage and cycling. capes.gov.brresearchgate.net These findings suggest that MMDS is a beneficial electrolyte additive for improving the stability and performance of Li-ion cells. capes.gov.brresearchgate.net

Table 1: Effects of Methylene Methanedisulfonate (MMDS) as a Li-Ion Battery Electrolyte Additive

Cell Type Observation Reference
Li(Ni1/3Mn1/3Co1/3)O2/Li (NMC/Li) Reduced rate of parasitic reactions (e.g., electrolyte oxidation) capes.gov.brresearchgate.net
Li(Ni0.8Co0.15Al0.05)O2)/Li Reduced rate of parasitic reactions (e.g., electrolyte oxidation) capes.gov.brresearchgate.net
Coke/Li coin cells Did not affect the rate of reaction of intercalated lithium with the electrolyte capes.gov.brresearchgate.net
NMC/graphite pouch cells Produced less gas during formation capes.gov.brresearchgate.net

Potassium-ion batteries (PIBs) are emerging as a cost-effective alternative to lithium-ion batteries due to the high abundance of potassium. nih.govnih.gov The optimization of electrolyte formulations is a key strategy for enhancing the performance of PIBs. rsc.org While specific studies on this compound in PIBs are not detailed in the search results, the importance of potassium salts in the electrolyte is highlighted. The choice of potassium salt influences factors like solvation energy and the formation of a stable solid-electrolyte interphase (SEI), which are crucial for achieving fast kinetics and high ionic conductivity. nih.govrsc.org For instance, research has shown that potassium bis(fluorosulfonyl)imide (KFSI) electrolytes can lead to a more conductive SEI layer compared to potassium hexafluorophosphate (B91526) (KPF6) electrolytes. nih.gov The investigation of various potassium salts, including this compound, is a promising avenue for developing high-performance PIBs. nih.gov

Advanced Plating Technologies

This compound is widely used in the plating industry, particularly in chromium electroplating processes. samaterials.com

In hard chromium electroplating, this compound serves as a key component in plating additives. samaterials.com Its addition to the plating solution can significantly improve the corrosion resistance of the anode plate. samaterials.com The resulting chromium coatings exhibit a brighter surface, higher hardness, and an increased number of microcracks, which contributes to enhanced corrosion resistance. samaterials.com The development of alternatives to traditional hexavalent chromium baths, which pose environmental and health risks, is a major focus in the field. researchgate.netresearchgate.netjsciengpap.com Trivalent chromium baths are a leading alternative, and additives play a crucial role in achieving the desired properties of the hard chromium deposits. mdpi.comresearchgate.net

This compound is also utilized in decorative chromium plating. samaterials.com In this application, the goal is to produce a visually appealing and durable chromium finish. The use of additives helps in controlling the appearance and properties of the deposited chromium layer. researchgate.net Trivalent chromium processes are also being developed for decorative applications to replace hexavalent chromium, with a focus on achieving a color and appearance that matches the traditional blue-white finish. researchgate.netmacdermidenthone.com

Polymer Chemistry and Composites

This compound, with the chemical formula CH₂(SO₃K)₂, serves as a noteworthy compound in the field of polymer science. sigmaaldrich.comsamaterials.com Its primary function in this area is often as a catalyst in certain polymerization reactions. ontosight.ai The presence of two sulfonate groups within a compact methylene bridge gives the molecule a distinct polarity and bifunctionality that can be leveraged in polymer synthesis.

While detailed research on its incorporation into composite materials is not extensively documented in publicly available literature, its properties suggest potential applications. The sulfonate groups could theoretically enhance the interfacial adhesion between organic polymer matrices and inorganic fillers, a critical factor in the performance of composite materials.

Table 1: Potential Roles of this compound in Polymer Science

RoleDescriptionSupporting Evidence
Catalyst Accelerates the rate of polymerization reactions for certain types of polymers and fine chemicals. ontosight.aiMentioned as a catalyst in chemical synthesis. ontosight.ai
Monomer/Co-monomer The bifunctional nature of the methanedisulfonate anion could allow it to be incorporated into polyester (B1180765) or polyamide chains to impart specific properties like ion-exchange capabilities or increased hydrophilicity.Inferred from molecular structure.
Cross-linking Agent The two sulfonate groups could potentially react to link different polymer chains together, increasing the rigidity and thermal stability of the resulting material.Inferred from molecular structure.
Composite Additive Could be used to modify the surface of fillers in composite materials, improving their dispersion and interaction with a polymer matrix.Inferred from chemical properties.

Coordination Chemistry and Metal Complexation Research

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. idc-online.com The methanedisulfonate anion, derived from this compound, demonstrates important functions as a ligand in this field, primarily due to the electron-donating capabilities of the oxygen atoms in its two sulfonate groups.

Ligand Properties in Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands (also called linkers). wikipedia.org The structure and function of a MOF are critically dependent on the geometry and chemical nature of its ligands.

Research has identified methanedisulfonic acid dipotassium salt as a ligand capable of forming metal-organic frameworks in the presence of various metal cations. researchgate.net The methanedisulfonate anion acts as a linker, with its two sulfonate groups bridging between metal centers to build the extended, often porous, framework. The short methylene spacer between the sulfonate groups imposes a specific geometric constraint, influencing the final topology of the MOF. The use of such oligomeric or compact ligands is a key strategy in directing the structure and properties of the resulting materials. rsc.org

Table 2: Characteristics of this compound as a MOF Ligand

PropertyDescriptionSignificance in MOF Design
Coordination Sites The oxygen atoms of the two sulfonate (-SO₃) groups.Provides multiple points of attachment to metal centers, enabling the formation of stable, extended networks.
Functionality Acts as a bridging ligand or "linker". wikipedia.orgConnects metal nodes to form the one-, two-, or three-dimensional structure of the MOF. wikipedia.org
Geometry A short, flexible methylene (-CH₂-) spacer between two tetrahedral sulfonate groups.Influences the angle and distance between metal centers, thus determining the pore size and shape of the framework.
Chemical Nature Highly polar and anionic.Creates a polar environment within the MOF pores, which can be advantageous for the selective adsorption of polar molecules.

Chelating Agent Studies with Metal Ions

Chelation is a specific type of bonding where a single ligand, known as a chelating agent, binds to a central metal ion at two or more points. wikipedia.org this compound functions as a metal chelator, a property that has been noted in biochemical contexts. biosynth.com It has been shown to bind with copper ions, sequestering them from a solution. biosynth.com

The chelation process involves the two sulfonate groups of the methanedisulfonate anion coordinating with a single metal ion. This forms a stable, ring-like structure called a chelate. The stability of such complexes is often greater than those formed with comparable non-chelating (monodentate) ligands. wikipedia.org The effectiveness of chelation can be influenced by factors such as pH and the nature of the metal ion. hbdsbio.com

Table 3: Chelating Properties of Methanedisulfonate

FeatureDescription
Mechanism of Action The two sulfonate groups on the anion bond simultaneously to a single metal ion. wikipedia.org
Known Metal Interaction Has been shown to bind copper (Cu²⁺) ions. biosynth.com
Resulting Complex Forms a stable, chemically inert chelate complex with the metal ion. wikipedia.org
Governing Factors The process is dependent on the pH of the solution and the specific type and concentration of metal ions present. hbdsbio.com

Organic and Inorganic Synthesis Applications

Beyond its role in polymer and coordination chemistry, this compound is a versatile compound utilized as both a direct reagent and as a starting material for the synthesis of other value-added chemicals. chemicalbull.com

Reagent in Multistep Organic Synthesis

In a broader synthetic context, this compound is employed as a laboratory reagent. ontosight.ai It can function as an organic reaction catalyst, facilitating specific chemical transformations. alcatrazchemicals.com Its utility is also found in specialized applications such as an additive in hard chromium plating processes, where it acts as an accelerator. todini.com

Precursor for Novel Chemical Entities

One of the significant applications of this compound is its use as a precursor for creating new molecules. Research has shown it is a starting material for the synthesis of other chemical entities, including carbamidine and certain ionic liquids. biosynth.com

A notable example is its use in the synthesis of the protic ionic liquid 3-(diethylammonio)propane-1-sulfonate methanedisulfonate, often abbreviated as [DESPA][HMDS]. rsc.org In this synthesis, methanedisulfonic acid (H₂MDS), which can be prepared from the dipotassium salt, is reacted with the zwitterion 3-(diethylammonio)propane-1-sulfonate (DEAPS). rsc.org This demonstrates its role as a fundamental building block for creating advanced materials with unique properties like high proton conductivity. rsc.org

Table 4: Synthesis of [DESPA][HMDS] Ionic Liquid

ReactantProductResearch Finding
Methanedisulfonic acid (H₂MDS) (derived from K₂MDS) + 3-(diethylammonio)propane-1-sulfonate (DEAPS)[DESPA][HMDS]This compound (K₂MDS) is a key precursor for the anion component of this protic ionic liquid. rsc.org

Supramolecular Chemistry and Self Assembly Research Involving Methanedisulfonate

Formation of Ionic Clusters and Ionoids

A notable area of research involves the use of dipotassium (B57713) methanedisulfonate in the formation of highly defined, colloid-like ionic clusters, which have been termed "ionoids". nih.govrsc.orgresearchgate.net This process, known as ionic self-assembly (ISA), occurs in solution and involves the spontaneous organization of ionic components into stable, larger-scale structures. rsc.orgresearchgate.net

In a model system, the methanedisulfonate dianion (CH₂(SO₃)₂²⁻) is combined with a large, cationic macrocyclic tetraimidazolium, often referred to as the "Texas-sized molecular box". nih.govresearchgate.net This combination, under specific solvent conditions—typically a ternary mixture of dimethyl sulfoxide (B87167) (DMSO), glycerol, and water—leads to the formation of loosely bound globular and anisotropic structures. nih.govresearchgate.net The resulting ionoids are soft yet remarkably durable and can persist for months. rsc.org

The characteristics of these self-assembled entities, such as their size, shape, and durability, are highly dependent on the ratio of the cationic and anionic components. rsc.orgCurrent time information in Runnels County, US. Researchers have demonstrated that by systematically adjusting the ionic ratio, the hydrodynamic radii (between 6 and 12 nm) and the shape anisotropy of the ionoids can be tuned. rsc.org This allows for the controlled fabrication of structures ranging from nearly perfect spheres to more elongated, anisotropic ionic clusters. rsc.org

To better understand and predict the long-term evolution of these dynamic systems, "ionoid evolution diagrams" (IEDs) have been developed. rsc.org Inspired by diagrams used in astrophysics, IEDs provide a framework for characterizing the complex temporal development of these ionic clusters, from their initial formation to their long-term stability. rsc.org

Table 1: Components and Methods in Ionoid Formation Studies
Component/MethodDescriptionResearch FocusReferences
Anionic Component Dipotassium methanedisulfonate (also referred to as methanedisulfonate dianion, 2²⁻)A small dianionic salt that acts as a key building block in the self-assembly process. nih.gov, rsc.org, researchgate.net
Cationic Component Macrocyclic tetraimidazolium ("Texas-sized molecular box", 1⁴⁺)A large cationic host molecule that complexes with the methanedisulfonate anion. nih.gov, researchgate.net
Solvent System Ternary mixture of DMSO/glycerol/waterSpecific solvent conditions are crucial for the self-assembly process to occur. researchgate.net
Characterization Dynamic Light Scattering (DLS)Used to determine the size (hydrodynamic radius) and shape anisotropy of the formed clusters. rsc.org, researchgate.net
Characterization Continuous Wave Electron Paramagnetic Resonance (CW EPR) SpectroscopyUsed in conjunction with DLS to study the formation and properties of the ionoids. rsc.org, researchgate.net
Conceptual Tool Ionoid Evolution Diagrams (IEDs)Developed to describe the complex temporal development and stability of the ionic clusters. rsc.org

Host-Guest Chemistry and Complexation Studies

The formation of ionoids from methanedisulfonate and the "Texas-sized molecular box" is a prime example of host-guest chemistry. wikipedia.org In this supramolecular context, the larger macrocyclic molecule, the "Texas-sized molecular box," acts as the host , providing a cavity or binding sites. The smaller methanedisulfonate dianion functions as the guest , which is selectively bound by the host. researchgate.netwikipedia.org This interaction is not based on the formation of strong covalent bonds but rather on a collection of weaker, non-covalent forces that lead to a stable host-guest complex. wikipedia.org

The process is a dynamic equilibrium, where the host and guest associate and dissociate in solution until a stable, low-energy assembly is formed. wikipedia.org The selectivity of the binding is crucial, and the specific combination of the large cation (host) and the small dianion (guest) is what enables the formation of the distinct, size-monodisperse ionoid structures. researchgate.net The study of how the ionic ratio between the host and guest affects the final structure is a key aspect of these complexation studies. rsc.org

Beyond the formation of ionoids, this compound has also been used as a ligand in the synthesis of coordination polymers. For instance, it has been shown to form a one-dimensional polymer with uranyl ions. In this structure, the methanedisulfonate anion acts as a terminal, chelating ligand, demonstrating its versatility in forming complexes with different types of metal centers. researchgate.net

Non-Covalent Interactions in Supramolecular Architectures

The self-assembly of methanedisulfonate into complex supramolecular structures is fundamentally governed by a sophisticated interplay of non-covalent interactions. rsc.orgnih.gov While traditional chemistry focuses on the strong covalent bonds within a molecule, supramolecular chemistry explores the weaker forces that operate between molecules to create organized assemblies. fortunejournals.comresearchgate.net

The ionic self-assembly (ISA) process that leads to the formation of ionoids is driven by a combination of these forces. rsc.org The primary driving force is the strong electrostatic attraction between the positively charged cationic host and the negatively charged methanedisulfonate anion. rsc.orgampere-society.org However, this primary interaction is modulated by a suite of weaker, yet crucial, non-covalent interactions. rsc.orgampere-society.org These secondary forces include:

Solvation Effects: The specific ternary solvent mixture used is not merely a passive medium but an active participant. The interactions between the ions and the solvent molecules (solvation) play a critical role in mediating the self-assembly process and stabilizing the final ionoid structures. ampere-society.org

It is the precise balance of these varied non-covalent forces—from the strong electrostatic attractions to the weaker, more subtle interactions—that allows for the formation of these dynamic, responsive, and durable supramolecular architectures from methanedisulfonate building blocks. rsc.org

Computational Chemistry Approaches for Dipotassium Methanedisulfonate Research

Quantum Mechanical (QM) Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. idosr.orgebsco.com These methods solve the Schrödinger equation to describe the distribution of electrons within a molecule, providing a detailed picture of its electronic structure. idosr.orgebsco.com

For sulfonate anions, QM methods, particularly Density Functional Theory (DFT), are used to study their electronic properties. For instance, a DFT study on hydrated sulfate (B86663) clusters, [SO₄²⁻(H₂O)n], revealed that the central sulfur atom is the most positively charged part of the ion due to its bonds with highly electronegative oxygen atoms. researchgate.net This charge distribution is crucial for how the ion interacts with its environment, including water molecules and counter-ions. researchgate.net Similar calculations on the methanedisulfonate anion (CH₂(SO₃)₂²⁻) would elucidate the charge distribution, identifying the most electron-rich and electron-poor regions, which are key to its reactivity and interactions.

Ab initio DFT calculations on linear and branched-chain perfluorooctane (B1214571) sulfonate (PFOS) isomers have been used to investigate their structural, electronic, and thermodynamic properties. nih.gov These studies analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity. nih.gov The energy and localization of these frontier orbitals indicate a molecule's ability to act as an electron donor or acceptor. For example, in linear PFOS anions, the LUMO is spread across the entire fluorocarbon chain, while in certain branched isomers, it is localized near the ternary carbon. nih.gov This localization suggests a higher probability of reaction with free radicals at that specific site. nih.gov A similar analysis for dipotassium (B57713) methanedisulfonate would pinpoint the most reactive sites on the methanedisulfonate anion.

Furthermore, QM calculations can model the effect of counter-ions (like K⁺) on the electronic structure of the sulfonate anion. nih.gov Studies on PFOS with H⁺, Li⁺, and Na⁺ counter-ions showed that while the molecular geometry remained largely unchanged, the electrostatic potential maps and frontier molecular orbitals were significantly altered. nih.gov This demonstrates that the potassium ions in dipotassium methanedisulfonate are not merely spectators but play a role in modulating the electronic properties of the methanedisulfonate anion.

Table 1: Representative Quantum Mechanical Calculation Parameters for Sulfonate Studies

ParameterDescriptionTypical ApplicationReference
Method The theoretical approach used for the calculation.
   DFT (B3LYP)A popular hybrid density functional for geometry optimization and electronic properties.Calculating structural and electronic properties of perfluorooctane sulfonate. nih.gov nih.gov
   MP2Møller-Plesset perturbation theory of the second order, includes electron correlation.Geometry optimization of naphthol sulfonate derivatives. koreascience.kr koreascience.kr
Basis Set A set of mathematical functions used to represent the electronic wave function.
   6-31++G(d,p)A Pople-style basis set with diffuse and polarization functions for better accuracy.Used in the study of perfluorooctane sulfonate isomers. nih.gov nih.gov
   aug-cc-pVTZA correlation-consistent basis set with augmentation for describing anions and weak interactions.Employed in DFT calculations of naphthol sulfonates and benzenesulfonic acid reactions. koreascience.krnih.gov koreascience.krnih.gov
Calculated Property The specific molecular characteristic being investigated.
   HOMO/LUMO OrbitalsThe highest occupied and lowest unoccupied molecular orbitals, key to reactivity.Analyzing the reactivity of PFOS isomers. nih.gov nih.gov
   Electrostatic PotentialThe charge distribution around a molecule, indicating sites for electrostatic interactions.Understanding interactions of PFOS with charged species. nih.gov nih.gov
   Gibbs Free EnergyA thermodynamic potential used to predict the stability and spontaneity of structures/reactions.Comparing the relative stability of different PFOS isomers. nih.gov nih.gov

Molecular Dynamics (MD) Simulations of Solution Behaviorresearchgate.net

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of processes like dissolution, aggregation, and interactions at interfaces. researchgate.net For this compound, which is highly water-soluble, MD simulations can reveal how the individual ions (K⁺ and CH₂(SO₃)₂²⁻) interact with water molecules and with each other in an aqueous environment.

Simulations of various sulfonate-containing compounds in water have provided significant insights into their solution behavior. For example, MD simulations of sodium dodecyl benzene (B151609) sulfonate (SDBS) at a silica-water interface showed that surfactant molecules adsorb onto the surface and can form hemi-cylindrical micelles. pku.edu.cn The simulations also highlighted the formation of complexes between SDBS and water molecules through hydrogen bonding. pku.edu.cn

Studies on the aggregation of sodium cumene (B47948) sulfonate (SCS), a hydrotrope, have used MD simulations to understand the mechanism of self-assembly. nih.gov These simulations revealed that hydrophobic interactions between the tails of the SCS molecules are a significant driving force for aggregation. nih.gov For the smaller methanedisulfonate anion, which lacks a large hydrophobic tail, simulations would likely show a different behavior, dominated by strong electrostatic interactions with water and potassium ions.

Research on alkali metal halides in sulfonate-based ionic liquids has shown that the solvation structure is highly dependent on the specific cation. nih.govacs.org For instance, Li⁺ and Na⁺ ions show a stronger, shorter-distance interaction with the trifluoromethanesulfonate (B1224126) ([OTf]⁻) anion compared to larger alkali metal ions. nih.govacs.org A simulation of this compound in water would similarly detail the coordination of water molecules and K⁺ ions around the sulfonate groups of the methanedisulfonate anion, providing coordination numbers and residence times. This information is crucial for understanding the compound's properties in solution, such as its effect on water structure and its role in various chemical processes.

Table 2: Findings from MD Simulations of Sulfonate Solutions

System StudiedKey FindingsComputational DetailsReference
Sodium Dodecyl Benzene Sulfonate (SDBS) on Silica (B1680970) Adsorption onto the silica surface; formation of hemi-cylindrical micelles at higher concentrations.Atomistic MD simulations. pku.edu.cn
Sodium Cumene Sulfonate (SCS) in Water Self-aggregation is driven by hydrophobic interactions; SCS acts as a water structure breaker.Classical MD simulations at various concentrations and temperatures. nih.gov
Sodium Pentadecyl Sulfonate in Water Investigation of micelle fission and monomer-micelle exchange dynamics.Atomistic scale simulation using GROMACS with a united atom force field. researchgate.net
Alkali Metal Halides in [BMIm][OTf] Li⁺ and Na⁺ have stronger, shorter-range interactions with the [OTf]⁻ anion than larger alkali cations.Classical MD simulations. nih.govacs.org
Sodium Polystyrene Sulfonate (NaPSS) in Water Calculation of the overlap concentration (c); chains are not fully stretched even at c.Multichain atomistic and coarse-grained MD simulations. nih.gov

Density Functional Theory (DFT) Studies on Reaction Pathwaysacs.orgfrontiersin.org

DFT is a workhorse in computational chemistry for investigating the mechanisms of chemical reactions. koreascience.kr It allows researchers to map out the potential energy surface of a reaction, identifying transition states and intermediates, and calculating activation energy barriers. iapchem.org This information is vital for understanding reaction kinetics and predicting the most likely reaction pathway.

While specific DFT studies on the reaction pathways of this compound are scarce, research on related sulfonic acids provides a clear blueprint for such investigations. A notable study explored four potential mechanisms for the esterification of benzenesulfonic acid with methanol (B129727) using DFT at the B3LYP/aug-cc-pVTZ level. nih.govrsc.org The calculations showed that pathways involving a pentacoordinate sulfur intermediate had very high energy barriers, making them unfeasible. nih.govrsc.org Instead, the reaction was found to proceed favorably through either an Sₙ1 mechanism, involving a sulfonylium cation intermediate with a low activation barrier, or an Sₙ2 mechanism with a moderate barrier. nih.gov This type of study could be directly applied to understand potential reactions of this compound, such as its stability in the presence of alcohols or its role as a precursor in synthesis.

DFT has also been used to study the degradation pathways of other sulfonate compounds. For example, the transformation of 6:2 fluorotelomer sulfonate initiated by hydroxyl radicals was mapped using DFT calculations. iapchem.org The study identified the optimal reaction pathways and critical steps, such as the generation of alkoxyl radicals that lead to C-C bond cleavage. iapchem.org Similar DFT studies could predict the decomposition pathways of this compound under various conditions (e.g., thermal stress, oxidative environments), providing valuable information about its stability and potential byproducts.

Table 3: Examples of DFT Applications in Elucidating Reaction Pathways of Sulfonates

Reaction StudiedKey Mechanistic Insights from DFTComputational LevelReference
Benzenesulfonic acid + Methanol Esterification Ruled out mechanisms with pentacoordinate sulfur intermediates. Identified feasible Sₙ1 and Sₙ2 pathways with low to moderate activation barriers.B3LYP/aug-cc-pVTZ nih.gov
6:2 Fluorotelomer Sulfonate + •OH Degradation Mapped the entire reaction path to perfluoroalkyl carboxylates. Identified the generation of alkoxyl radicals as a critical step for chain cleavage.DFT calculations with transition-state theory. iapchem.org
Conversion of Ephedrine Derivatives via Sulfonation Supported a double Sₙ2 mechanism over an Sₙ1 mechanism for the formation of oxazolidinones.B3LYP/6-31G** with PCM for solvent effects. uv.es
HNSO₂ + Methanesulfonic Acid (MSA) Hydrolysis Investigated gaseous and interfacial formation of sulfamic acid, a key atmospheric process.M06-2X/6-311++G(2df,2pd) copernicus.org

In Silico Modeling for Structure-Property Relationshipsacs.org

In silico modeling, particularly the development of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), aims to correlate the chemical structure of compounds with their biological activity or physical properties. acs.orgnih.gov These models use calculated molecular descriptors (e.g., electronic, steric, hydrophobic) to build mathematical equations that can predict the properties of new or untested compounds. acs.orgnih.gov

For organosulfur compounds, including sulfonates, QSAR models have been developed to predict a range of activities. For example, a QSAR study on a series of organosulfur compounds as inhibitors of the human enzyme CYP2A6 found that hydrophobic and steric factors were key determinants of their inhibitory action. nih.govnih.gov Another study on the 15-lipoxygenase inhibitory activity of organosulfur compounds from garlic oil showed that the ability to participate in dispersive interactions and the energy of the LUMO were critical for activity. acs.org

These approaches could be applied to this compound to predict its potential biological activities or physicochemical properties. By calculating a range of molecular descriptors for the methanedisulfonate anion and incorporating them into a relevant QSAR/QSPR model, one could estimate properties such as its potential for enzyme inhibition, its environmental fate, or its performance in applications like electroplating. nih.govresearchgate.net For example, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for novel coumarin (B35378) sulfonate derivatives have been used to evaluate their drug-like properties. dergipark.org.tr Such models provide a rapid and cost-effective way to screen compounds and prioritize experimental testing. nih.gov

Table 4: Molecular Descriptors Used in QSAR/QSPR Models for Sulfonates

Descriptor TypeSpecific Descriptor ExampleRelevance to Property/ActivityReference
Electronic LUMO Energy (Lowest Unoccupied Molecular Orbital)Relates to the molecule's ability to accept electrons; important for inhibitory activity. acs.org
Steric/Topological Solvent-Accessible Surface Area (SASA) Measures the surface area of the molecule accessible to a solvent; relates to dispersive interactions. acs.org
Steric/Topological Average Distance/Distance Degree (ADDD) A topological index that can relate to the degree of molecular folding or linearity. acs.orgacs.org
Physicochemical miLogP A calculated logarithm of the partition coefficient, indicating hydrophobicity. dergipark.org.tr
Physicochemical Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms; relates to permeability and absorption. dergipark.org.tr

Environmental Impact and Sustainable Chemistry Research of Methanedisulfonate

Green Synthesis Methodologies for Reduced Environmental Footprint

The traditional synthesis of methanedisulfonic acid, the precursor to dipotassium (B57713) methanedisulfonate, typically involves the sulfonation of acetic acid with a strong sulfonating agent like sulfur trioxide (SO₃). This process, while effective, raises environmental concerns related to the use of hazardous reagents and the potential for waste generation. In line with the principles of green chemistry, research is geared towards developing methodologies that are safer, more efficient, and have a lower environmental impact.

Key areas of investigation for the green synthesis of methanedisulfonates include:

Alternative Sulfonating Agents: The use of less hazardous or recyclable sulfonating agents is a primary focus. This could involve employing milder reagents or developing catalytic systems that avoid the use of large excesses of strong acids.

Solvent-Free Conditions: Whenever possible, conducting reactions without a solvent or in environmentally benign solvents like water or ionic liquids can significantly reduce the environmental footprint of the synthesis.

Energy Efficiency: Exploring reaction pathways that can be conducted at lower temperatures and pressures contributes to a more sustainable process by reducing energy consumption.

The subsequent formation of dipotassium methanedisulfonate from methanedisulfonic acid is a straightforward acid-base neutralization with a potassium source, such as potassium hydroxide (B78521) or potassium carbonate. This step is generally considered to have a high atom economy, especially if water is the only byproduct.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Methanedisulfonates

FeatureTraditional SynthesisPotential Green Synthesis
Reagents Acetic acid, Sulfur trioxideAlternative substrates, Milder sulfonating agents
Solvents Often requires organic solventsSolvent-free or green solvents (e.g., water)
Energy Input May require elevated temperaturesLower energy requirements
Byproducts Potential for acidic waste streamsMinimized waste, recyclable byproducts

Biodegradation and Environmental Fate Studies

The environmental persistence of chemical compounds is a significant concern. For sulfonated organic compounds, including methanedisulfonates, their environmental fate is a subject of ongoing research. Generally, the presence of the sulfonate group can make these compounds more resistant to biodegradation.

Studies on the biodegradability of organosulfonates indicate that they are often "reluctantly biodegradable," meaning they may persist in the environment for extended periods. The carbon-sulfur bond is typically stable and not easily cleaved by common microorganisms. The degradation of these compounds, when it occurs, is often initiated by specialized microbial communities under specific environmental conditions.

The environmental fate of this compound is influenced by several factors:

Water Solubility: Its high water solubility means it is likely to be found in aquatic environments if released.

Soil Adsorption: The extent to which it binds to soil particles will affect its mobility in terrestrial ecosystems.

Abiotic Degradation: Processes such as photolysis (degradation by light) could potentially contribute to its breakdown in the environment, although this is less common for this class of compounds.

Detailed studies on the specific biodegradation pathways and half-life of this compound in various environmental compartments are necessary to fully assess its environmental impact.

Role in Sustainable Chemical Processes

Beyond its synthesis and environmental fate, this compound and its parent acid are finding applications in sustainable chemical processes, contributing to the broader goals of green chemistry.

One of the key roles of methanedisulfonic acid is as a strong acid catalyst. Its high acidity and stability make it an effective catalyst for a variety of organic reactions, such as esterifications and alkylations. The use of a solid or recoverable acid catalyst like methanedisulfonic acid can be a greener alternative to traditional corrosive and difficult-to-recycle mineral acids like sulfuric acid.

This compound itself has applications in electrochemistry, a field that is integral to many sustainable technologies, including energy storage and conversion. Its use as an electrolyte or an additive in electrochemical baths can contribute to the development of more efficient and environmentally friendly processes.

Table 2: Applications of Methanedisulfonates in Sustainable Chemistry

Application AreaRole of MethanedisulfonateContribution to Sustainability
Catalysis As methanedisulfonic acid, a strong acid catalystReplaces corrosive mineral acids, potential for recyclability
Electrochemistry As this compound, an electrolyte componentSupports development of green technologies (e.g., batteries, electroplating)
Ionic Liquids Potential precursor for functionalized ionic liquidsDevelopment of environmentally benign reaction media

Regulatory Science and Chemical Safety Research Pertaining to Methanedisulfonate Compounds

Development of Analytical Standards for Regulatory Compliance

Ensuring regulatory compliance for any chemical compound hinges on the availability of validated analytical standards and methods. These methods are crucial for detecting and quantifying the substance in various matrices, including in final products, environmental samples, and workplace atmospheres. For methanedisulfonate compounds, several advanced analytical techniques have been developed, which form the basis for establishing specific standards for Dipotassium (B57713) methanedisulfonate.

Common analytical approaches for related methanesulfonate (B1217627) compounds, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), include gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.gov Due to the potential genotoxicity of some methanesulfonate esters, methods must be highly sensitive to detect trace levels. nih.govsemanticscholar.org For instance, derivatization techniques are often employed to enhance the sensitivity of HPLC with ultraviolet (UV) detection. nih.govnih.gov In one such method, sodium dibenzyldithiocarbamate was used as a derivatization reagent to improve the detection of methanesulfonate impurities. nih.govsemanticscholar.org

Ion chromatography is another powerful technique for the determination of methanesulfonate compounds. google.com This method can be particularly useful as it can measure the methanesulfonate anion directly after hydrolysis of ester compounds, simplifying the process and reducing detection costs compared to mass spectrometry-based methods. google.com The development of such methods involves rigorous validation, including specificity, linearity, precision, stability, and accuracy, to ensure they are reliable and practical for quality control and regulatory monitoring. nih.govnih.gov

These established methodologies provide a strong foundation for developing specific analytical standards for Dipotassium methanedisulfonate. The process would involve adapting and validating these techniques for the unique physicochemical properties of the dipotassium salt, ensuring that regulatory agencies can accurately monitor its presence and concentration.

Analytical TechniquePrincipleCommon Application for MethanesulfonatesKey Validation Parameters
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)Separates compounds based on their interaction with a stationary phase, with detection via UV light absorption. Often requires derivatization for sensitivity. nih.govsemanticscholar.orgQuantification of trace methanesulfonate genotoxic impurities in pharmaceutical ingredients. nih.govnih.govSpecificity, Linearity, Precision, Accuracy, Stability. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds in a gaseous mobile phase, followed by detection based on mass-to-charge ratio.Trace analysis of volatile methanesulfonate esters in drug substances. researchgate.netLimit of Detection (LOD), Limit of Quantitation (LOQ), Linearity, Accuracy. researchgate.net
Ion ChromatographySeparates ions and polar molecules based on their affinity to an ion exchanger. Detection is often via conductivity. google.comDetermination of methanesulfonic acid content after hydrolysis of methanesulfonate esters. google.comStability, Reproducibility, Sensitivity. google.com

Risk Assessment Methodologies for Industrial Applications

The industrial use of any chemical compound necessitates a thorough risk assessment to ensure the safety of workers and the environment. nih.gov Risk assessment methodologies for industrial chemicals like this compound follow a structured process that includes hazard identification, exposure assessment, and risk characterization. epa.govmdpi.com

Hazard Identification: This step involves evaluating the intrinsic hazardous properties of the substance. For a novel compound, this would entail a comprehensive review of toxicological data to understand its potential health effects. For related compounds like ethyl methanesulfonate, hazards such as carcinogenicity and mutagenicity have been identified, leading to stringent exposure controls. nj.gov

Exposure Assessment: This phase characterizes the potential for human and environmental contact with the chemical under specific industrial use scenarios. epa.gov It involves measuring or modeling the concentration of the substance in the workplace air and the potential for dermal contact. toxmsdt.com Regulatory bodies like the Occupational Safety and Health Administration (OSHA) establish Permissible Exposure Limits (PELs) for many chemicals, which are 8-hour time-weighted average concentrations that workers can be exposed to without expected adverse effects. toxmsdt.comosha.gov For new substances or those without established PELs, organizations may use alternative occupational exposure limits from bodies like the National Institute for Occupational Safety and Health (NIOSH) or the American Conference of Governmental Industrial Hygienists (ACGIH). toxmsdt.comosha.gov

Risk Assessment StepObjectiveKey Activities and ConsiderationsExample Regulatory Guideline/Tool
Hazard IdentificationTo determine the intrinsic adverse effects of the chemical.Review of toxicological studies, classification of hazards (e.g., carcinogenicity, reproductive toxicity). nj.govGlobally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Exposure AssessmentTo quantify human and environmental exposure during industrial use. epa.govWorkplace air monitoring, modeling of environmental release, characterization of exposure pathways (inhalation, dermal). toxmsdt.comOSHA Permissible Exposure Limits (PELs), ACGIH Threshold Limit Values (TLVs®). osha.govosha.gov
Risk CharacterizationTo estimate the likelihood and magnitude of harm to human health and the environment. mdpi.comComparison of exposure levels to health-based guidance values (e.g., PELs), evaluation of environmental risk quotients.EPA Framework for Cumulative Risk Assessment. nih.gov
Risk ManagementTo implement measures to control identified risks to an acceptable level.Implementation of engineering controls, safe work practices, and use of personal protective equipment (PPE). nj.govHierarchy of Controls (Elimination, Substitution, Engineering, Administrative, PPE).

Contribution to Regulatory Guidelines for Novel Materials

Data generated on novel materials like this compound are essential for the development and refinement of chemical regulatory guidelines. nih.gov Frameworks such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation require manufacturers and importers to provide comprehensive data on the properties and uses of substances. This information allows regulatory agencies to assess risks and implement appropriate management measures. cirs-group.com

For a new chemical, a dossier of information must be compiled and submitted for registration. This dossier includes data on:

Physicochemical properties: Melting point, boiling point, water solubility, etc.

Toxicological profile: Data on acute toxicity, irritation, sensitization, mutagenicity, and reproductive toxicity.

Ecotoxicological effects: Effects on aquatic organisms (fish, daphnia), and environmental fate data like biodegradability and bioaccumulation. nih.gov

This information is used to classify the substance and determine if it meets the criteria for a Substance of Very High Concern (SVHC), such as being carcinogenic, mutagenic, or toxic for reproduction (CMR), or being persistent, bioaccumulative, and toxic (PBT). cirs-group.com If a substance is identified as an SVHC, it is placed on the Candidate List, which triggers additional legal obligations for companies using the substance in their products. normachem.com

The scientific data from studies on this compound would directly contribute to these regulatory processes. For example, robust analytical methods (as discussed in 10.1) are needed to perform the environmental fate and ecotoxicity testing required for registration. nih.gov The results of risk assessments (as discussed in 10.2) inform the recommended risk management measures that are communicated throughout the supply chain via Safety Data Sheets (SDS). Ultimately, the comprehensive scientific evaluation of a new substance ensures its safe use and helps to build a more health-protective chemical management system. nih.gov

Data CategoryInformation Required for Regulatory DossierPurpose in Regulatory Guideline Development
Physicochemical PropertiesMolecular formula, spectral data, melting/boiling point, water solubility, partition coefficient.Predicts environmental transport and fate; informs exposure assessment. epa.gov
Human Health HazardAcute toxicity, skin/eye irritation, mutagenicity, carcinogenicity, reproductive toxicity.Hazard classification (e.g., as a CMR substance), establishment of occupational exposure limits. cirs-group.com
Environmental HazardToxicity to aquatic organisms (fish, invertebrates, algae), biodegradability, bioaccumulation potential. nih.govClassification as Persistent, Bioaccumulative, and Toxic (PBT); determination of environmental release limits. cirs-group.com
Use and Exposure ScenariosDescription of industrial processes, operational conditions, and risk management measures in place.Conducting exposure assessments and ensuring risks are controlled for all identified uses of the substance.

Future Research Directions and Emerging Areas in Dipotassium Methanedisulfonate Science

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Key research thrusts include:

Accelerated Property Prediction: AI and ML models can be trained on existing data for sulfur-containing compounds to predict the physicochemical properties of novel derivatives of dipotassium (B57713) methanedisulfonate. nih.govnih.gov Techniques like Quantitative Structure-Property Relationship (QSPR) can forecast critical characteristics, enabling researchers to screen vast virtual libraries of related molecules for desired traits before committing to laboratory synthesis. nih.govmgesjournals.com

De Novo Design of Functional Molecules: Generative AI models can design entirely new molecules based on dipotassium methanedisulfonate's core structure. mdpi.com These models can be optimized to create derivatives with enhanced performance for specific applications, such as improved ionic conductivity for electrolytes or greater binding affinity for therapeutic targets.

Synthesis and Reaction Optimization: AI tools are increasingly used to devise and optimize synthetic pathways. researchgate.net For this compound, this could involve predicting reaction success, identifying more efficient and sustainable synthesis routes, and minimizing byproducts, thereby aligning with the principles of green chemistry. acs.org

Table 1: Potential AI/ML Applications in this compound Research
AI/ML Application AreaSpecific GoalPotential Impact
Property Prediction Forecast ionic conductivity, thermal stability, and electrochemical windows of new derivatives.Rapidly identify promising candidates for applications like battery electrolytes without initial synthesis. rsc.org
Materials Discovery Generate novel sulfonate-based structures with tailored functionalities.Accelerate the discovery of new materials for electronics, catalysis, or medicine. analyticssteps.com
Synthesis Planning Predict optimal reaction conditions and synthetic routes for this compound and its derivatives.Increase yield, reduce costs, and improve the sustainability of chemical manufacturing. researchgate.net
Performance Modeling Simulate the behavior of the compound in complex systems, such as within a battery electrolyte.Provide deeper insights into performance mechanisms and guide the rational design of improved systems. researchgate.net

Exploration of Novel Application Domains

While this compound is well-established in chromium plating, its unique properties suggest significant potential in other advanced fields. samaterials.comsamaterials.co.uk Future research will likely focus on leveraging its structure and reactivity for a new generation of technological applications.

Energy Storage Systems: A highly promising area is its use as a precursor for or a direct component in electrolytes for batteries. made-in-china.com The related compound, methanesulfonic acid (MSA), and its salts are noted for the high solubility of their metal salts and their electrochemical stability, making them beneficial for such applications. rsc.orgrsc.org Research into modifying this compound could lead to novel, high-performance electrolyte additives that enhance the stability and efficiency of next-generation energy storage devices like lithium-ion or redox flow batteries. researchgate.net

Advanced Materials and Green Chemistry: The compound's use in the production of fine chemicals and new materials points to its potential as a versatile building block. made-in-china.com Its application in electroplating is a starting point for developing more environmentally friendly surface finishing technologies. bayvillechemical.net As a derivative of methanesulfonic acid, which is considered biodegradable and a "bio-acid," its potential in green chemistry applications is a significant area for future exploration. arkema.com

Biomedical and Pharmaceutical Applications: this compound is known to be a metal chelator used in treating Wilson's disease and has shown anti-inflammatory effects. biosynth.com Future research could explore the design of new chelating agents for treating other conditions related to metal ion imbalance or toxicity. nih.gov Furthermore, its role as a pharmaceutical intermediate suggests that it can serve as a foundational structure for the synthesis of new therapeutic agents. lookchem.com The development of novel chelators is a critical area in medicine, with applications ranging from detoxification to targeted drug delivery. mdpi.combioengineer.org

Interdisciplinary Research Collaborations

Unlocking the full potential of this compound will require synergistic efforts across multiple scientific disciplines. The complexity of its potential applications necessitates a move beyond traditional silos of chemistry and materials science.

Computational and Experimental Electrochemistry: The development of new electrolytes is a frontier challenge that requires a combination of advanced electronic structure theory, statistical mechanics, and machine learning with experimental validation. columbia.edu Collaborations between computational chemists, who can model the behavior of ions at electrode interfaces, and electrochemists, who can synthesize and test these systems, are crucial for designing the next generation of batteries. osti.govuu.se

Materials Science and Medical Research: The metal-chelating properties of this compound provide a natural bridge between materials science and medicine. biosynth.com Joint projects could focus on developing novel biocompatible materials, such as functionalized nanoparticles or polymers, for targeted metal ion removal, diagnostic imaging, or as theranostic agents that combine diagnosis and therapy. nih.govmdpi.com

Chemical Engineering and Environmental Science: To advance green chemistry applications, chemical engineers and environmental scientists must collaborate. made-in-china.com This could involve designing cleaner and more efficient industrial processes, such as improved electroplating techniques with reduced environmental impact, or developing new recyclable materials based on the methanedisulfonate structure.

Table 2: Key Interdisciplinary Collaboration Areas
Collaborating FieldsResearch FocusDesired Outcome
Computational Chemistry & Electrochemistry Modeling and simulation of ion transport and interfacial phenomena. uu.seRational design and accelerated discovery of high-performance electrolytes for batteries. columbia.edu
Materials Science & Biomedical Engineering Development of novel chelating polymers and targeted drug delivery systems. nih.govNew therapeutic strategies for metal overload diseases and targeted cancer therapies.
Chemical Engineering & Data Science AI-driven optimization of synthesis and industrial processes.More efficient, cost-effective, and environmentally sustainable manufacturing methods. acs.org
Organic Chemistry & Pharmaceutical Science Synthesis and evaluation of new drug candidates based on the methanedisulfonate scaffold. lookchem.comExpansion of the therapeutic pipeline with novel compounds for various diseases.

Q & A

Q. What are the key physicochemical identifiers of dipotassium methanedisulfonate, and how are they validated in experimental settings?

this compound (CAS 6291-65-2) is identified by its molecular formula CH₂K₂O₆S₂ , molecular weight 252.35 g/mol , and structure featuring two sulfonate groups bonded to a central methane carbon. Validation methods include:

  • Elemental analysis to confirm C, H, S, and K content.
  • FT-IR spectroscopy to detect sulfonate S=O stretches (~1200–1050 cm⁻¹) and validate purity.
  • X-ray crystallography for structural confirmation (if crystalline forms are available) .

Q. What synthetic routes are available for this compound in laboratory settings?

The compound is synthesized via sulfonation of methane derivatives:

Starting material : Dichloromethane (CAS 75-09-2) or dibromomethane (CAS 74-95-3) reacts with fuming sulfuric acid to form methanedisulfonic acid.

Neutralization : The acid is neutralized with potassium hydroxide (KOH) to yield the dipotassium salt.

Purification : Recrystallization from aqueous ethanol ensures high purity (>98%).
Upstream intermediates and reaction conditions are critical for minimizing byproducts like methyl methanedisulfonate (CAS 99591-74-9) .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Keep in sealed containers under inert gas (argon/nitrogen) at room temperature to prevent hygroscopic degradation.
  • Hazard mitigation : Use PPE (gloves, goggles) to avoid skin/eye contact. The compound is labeled GHS07 (Warning) due to mild irritancy.
  • First aid : For inhalation, move to fresh air; for ingestion, seek medical attention. Safety data align with OSHA guidelines for sulfonate salts .

Advanced Research Questions

Q. How does this compound compare to structurally related sulfonates in reactivity and applications?

Comparative studies with analogs (e.g., sodium methane disulfonate, dimethyl methanedisulfonate) reveal:

  • Reactivity : The dipotassium salt exhibits higher aqueous solubility (vs. sodium salts) due to potassium’s lower charge density.
  • Biochemical utility : Unlike esters (e.g., dimethyl methanedisulfonate, CAS 22063-28-1), the ionic form avoids nonspecific alkylation, making it suitable for buffer systems or protein stabilization.
  • Stability : Sulfonate groups resist hydrolysis under neutral pH, unlike thiosulfonate derivatives .

Q. What analytical methods resolve contradictions in purity assessments of this compound?

Discrepancies in purity data arise from residual solvents or counterion variability. Methodological solutions include:

  • Ion chromatography (IC) to quantify K⁺/sulfonate ratios (expected 2:1 molar ratio).
  • NMR spectroscopy (¹H/¹³C) to detect organic impurities (e.g., unreacted dichloromethane).
  • Thermogravimetric analysis (TGA) to assess hygroscopicity and decomposition thresholds (>250°C) .

Q. How can experimental conditions be optimized for this compound in cell culture media or buffer systems?

Central composite design (CCD) methods, as applied to similar salts (e.g., dipotassium hydrogen phosphate in plant growth media), guide optimization:

Factor screening : Test pH (6–8), concentration (0.1–1.0 mM), and temperature (20–37°C).

Response variables : Measure ionic strength effects on protein solubility or microbial growth.

Validation : Replicate experiments to ensure <2% relative standard deviation (RSD) in results .

Q. What mechanistic insights exist for this compound in radical scavenging or redox studies?

The compound’s sulfonate groups can act as stabilizers in redox reactions:

  • Radical quenching : Sulfonates may scavenge hydroxyl radicals (•OH) via electron donation, comparable to trolox in ABTS assays.
  • Electrochemical behavior : Cyclic voltammetry reveals inertness in common redox windows (e.g., 0–1.5 V vs. Ag/AgCl), supporting its use as a non-interfering buffer component .

Methodological Notes

  • Avoid abbreviations : Use full chemical names (e.g., this compound, not "DPMDS").
  • Advanced techniques : Prioritize methods from pharmacopeial standards (USP-NF) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.